Methyl 3-(4-nitrophenoxy)benzoate
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Overview
Description
Methyl 3-(4-nitrophenoxy)benzoate is an organic compound with the molecular formula C14H11NO5. It is a benzoate ester derivative, characterized by the presence of a nitrophenoxy group attached to the benzoate core. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-nitrophenoxy)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 3-hydroxybenzoate. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-nitrophenol under basic conditions, typically using potassium carbonate as the base, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Methyl 3-(4-aminophenoxy)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-(4-nitrophenoxy)benzoic acid and methanol.
Scientific Research Applications
Methyl 3-(4-nitrophenoxy)benzoate is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 3-(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-aminophenoxy)benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 3-(4-chlorophenoxy)benzoate: Contains a chlorine atom instead of a nitro group.
Methyl 3-(4-methoxyphenoxy)benzoate: Features a methoxy group in place of the nitro group.
Uniqueness
Methyl 3-(4-nitrophenoxy)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making this compound valuable in various research applications .
Properties
IUPAC Name |
methyl 3-(4-nitrophenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)10-3-2-4-13(9-10)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZUUZMFAKIMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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